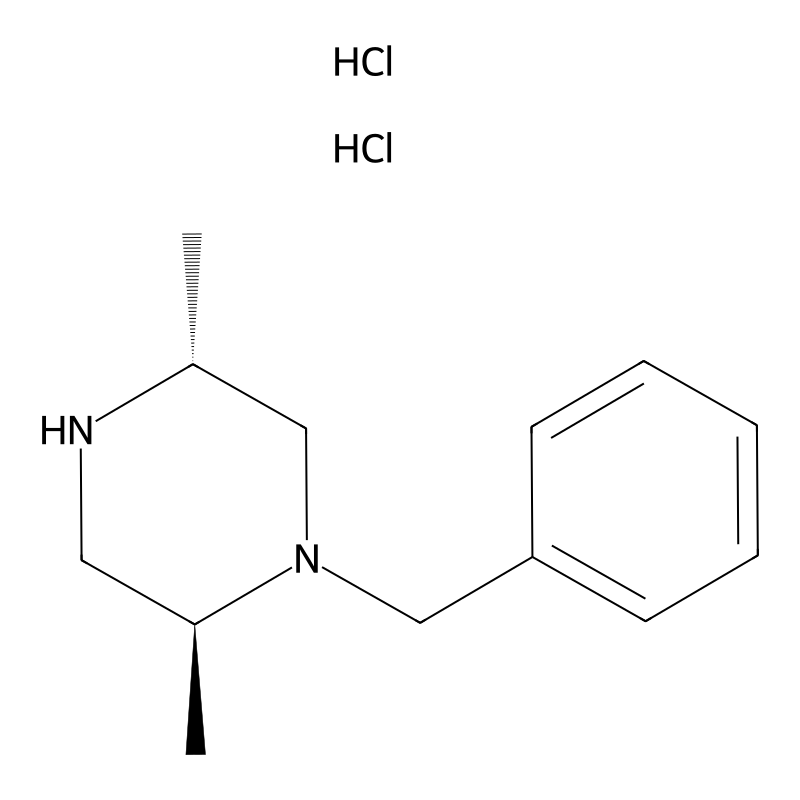

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ophthalmology

Scientific Field: Ophthalmology, specifically in the treatment of dry eye conditions.

Application Summary: This compound has been identified as a potential treatment for dry eye due to its agonistic activity on the TRPM8 receptor, which is known to mediate menthol-like cooling effects.

Methods of Application: The compound is synthesized and characterized, with its absolute configuration determined by X-ray crystallographic analysis. High-Performance Liquid Chromatography (HPLC) methods are developed for the identification of stereoisomers and comparison with the clinical candidate AR-15512.

Results Summary: The compound, as an ophthalmic solution, is currently evaluated in phase 2b clinical trials for dry eye treatment. The synthesis route revealed that epimerization at C-1 can occur, necessitating rigorous analytical methods to ensure the desired configuration .

Analytical Chemistry

Scientific Field: Analytical Chemistry, focusing on stereoisomer analysis.

Application Summary: The compound’s stereoisomers are crucial for its pharmacological activity, making their accurate identification and characterization essential.

Methods of Application: New HPLC analytical methods are designed for the identification of the two stereoisomers. The methods involve the use of specific solvents, gradients, and detectors to achieve precise separation and identification.

Results Summary: The HPLC methods developed allow for the effective separation of stereoisomers, ensuring the purity of the compound and its suitability for clinical use. The absolute configuration of the diastereomer is confirmed, which is critical for the compound’s bioactivity .

Pharmacology

Scientific Field: Pharmacology, particularly in the synthesis of bioactive compounds.

Application Summary: The compound is part of a class of bioactive molecules with potential therapeutic effects.

Methods of Application: Synthesis involves multiple steps, including the careful control of temperature and pH to prevent unwanted epimerization. The final product’s purity is verified through analytical techniques.

Results Summary: The synthesized compound exhibits the desired bioactivity, with its efficacy and safety profile being assessed in clinical trials. The process ensures a high yield of the correctly configured molecule .

Medicinal Chemistry

Scientific Field: Medicinal Chemistry, in the development of new therapeutic agents.

Application Summary: The compound’s enantiomeric purity is crucial for its medicinal properties, necessitating stringent synthesis and analysis protocols.

Methods of Application: The synthesis route is optimized to minimize by-products and maximize the yield of the desired enantiomer. The compound’s stability and reactivity are also studied.

Results Summary: The optimized synthesis route leads to a compound with high enantiomeric purity, which is essential for its effectiveness as a therapeutic agent. The stability studies ensure that the compound remains effective throughout its shelf life .

Material Science

Scientific Field: Material Science, particularly in the creation of novel materials with specific optical properties.

Application Summary: The compound’s unique stereochemistry could be exploited to develop materials with specific refractive indices or polarization properties.

Methods of Application: The compound is incorporated into polymeric matrices, and its impact on the optical properties of the materials is studied using spectroscopic techniques.

Results Summary: The incorporation of the compound leads to materials with altered optical properties, which could have applications in various industries, such as electronics or photonics .

Biochemistry

Scientific Field: Biochemistry, especially in the study of molecular interactions.

Application Summary: The compound’s ability to interact with specific receptors makes it a valuable tool for studying receptor-ligand interactions.

Methods of Application: The compound is used in binding assays to determine its affinity for various receptors. Techniques like surface plasmon resonance are employed to quantify interactions.

Results Summary: The assays reveal the compound’s high affinity for the TRPM8 receptor, providing insights into the receptor’s role in various physiological processes .

Neuropharmacology

Scientific Field: Neuropharmacology, with a focus on pain management.

Methods of Application: Animal models are used to assess the analgesic properties of the compound. Behavioral assays, along with electrophysiological recordings, are conducted to evaluate its efficacy.

Results Summary: The compound demonstrates significant analgesic effects in models of neuropathic pain, with a reduction in pain behaviors and changes in neuronal firing patterns .

Dermatology

Scientific Field: Dermatology, specifically in the treatment of pruritus (itching).

Application Summary: Due to its cooling effects, the compound is explored as a topical treatment for pruritus associated with various dermatological conditions.

Methods of Application: Topical formulations are developed, and clinical trials are conducted to assess the efficacy and safety of the compound in reducing itching sensations.

Results Summary: Clinical trials indicate a marked reduction in pruritus severity with the use of the compound, improving patient quality of life .

Chemical Synthesis

Scientific Field: Chemical Synthesis, in the context of green chemistry.

Application Summary: The compound serves as a chiral auxiliary in asymmetric synthesis, promoting environmentally friendly chemical processes.

Methods of Application: The compound is used in catalytic amounts to induce chirality in target molecules. Reaction conditions are optimized for maximum enantioselectivity and minimal waste.

Results Summary: The use of the compound in synthesis leads to high enantiomeric excesses in the products, demonstrating its utility as a chiral auxiliary .

Molecular Biology

Scientific Field: Molecular Biology, particularly in cryo-electron microscopy (cryo-EM).

Application Summary: The compound’s absolute configuration has been determined using cryo-EM, aiding in the study of molecular structures at high resolution.

Methods of Application: Cryo-EM is employed to visualize the compound and determine its configuration, which is crucial for understanding its interaction with biological targets.

Results Summary: The cryo-EM analysis provides detailed insights into the compound’s structure, facilitating the design of analogs with improved pharmacological profiles .

Photodynamic Therapy

Scientific Field: Photodynamic Therapy (PDT), used in cancer treatment.

Application Summary: The compound’s structural motif is incorporated into photosensitizers to enhance their efficacy in PDT.

Methods of Application: Synthetic routes are developed to attach the compound to photosensitizing agents. The resulting conjugates are tested for their ability to generate reactive oxygen species upon light activation.

Results Summary: The modified photosensitizers show increased singlet oxygen generation, suggesting potential for improved therapeutic outcomes in PDT .

Environmental Science

Scientific Field: Environmental Science, in the development of sensors for temperature fluctuations.

Application Summary: The compound’s sensitivity to temperature changes is utilized in the fabrication of sensors that can detect minute variations in environmental conditions.

Methods of Application: The compound is integrated into sensor devices, and its response to temperature changes is calibrated against known standards.

Results Summary: The sensors exhibit high sensitivity and rapid response times, making them suitable for monitoring climate-sensitive environments .

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a synthetic compound belonging to the piperazine class of organic molecules. It features a piperazine ring with two methyl groups at the 2 and 5 positions and a benzyl group attached to the nitrogen atom at position 1. The compound exists as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various biological and chemical applications. The unique stereochemistry indicated by the (2S,5R) configuration suggests specific spatial arrangements of its atoms, which can significantly influence its biological activity and interactions with biological targets.

The chemical reactivity of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is primarily characterized by its amine functional groups. These groups can participate in several types of reactions:

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Formation of Salts: As a basic amine, it readily forms salts with acids, such as hydrochloric acid, which is reflected in its dihydrochloride form.

- Hydrogen Bonding: The compound can engage in hydrogen bonding due to the presence of the amine groups, influencing its solubility and interaction with other molecules.

Compounds containing piperazine structures are known for their diverse biological activities. (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride exhibits potential pharmacological properties that may include:

- Antidepressant Effects: Piperazine derivatives often show activity related to serotonin receptor modulation, suggesting possible use in treating depression.

- Antipsychotic Properties: Similar compounds have been studied for their effects on dopamine receptors, indicating potential utility in managing psychotic disorders.

- Antimicrobial Activity: Some piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

The synthesis of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves several steps:

- Formation of the Piperazine Ring: The initial step usually involves cyclization of an appropriate precursor containing two amine functionalities.

- Methylation: Methyl groups are introduced at the 2 and 5 positions through alkylation reactions using methyl halides.

- Benzyl Group Introduction: A benzyl group is added to the nitrogen atom via nucleophilic substitution or reductive amination.

- Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride has several potential applications:

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting various neurological and psychiatric conditions.

- Research Tool: It can serve as a reference compound in studies investigating piperazine derivatives' structure-activity relationships.

- Chemical Intermediate: This compound may be used as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride focus on its binding affinity to various receptors. Key areas include:

- Serotonin Receptors: Investigating how this compound modulates serotonin receptor activity can provide insights into its potential antidepressant effects.

- Dopamine Receptors: Studies may also explore its interaction with dopamine receptors relevant to antipsychotic drug development.

- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes involved in neurotransmitter metabolism could elucidate mechanisms underlying its biological effects.

Similar Compounds

Several compounds share structural similarities with (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | Piperazine ring with fluorobenzyl substitution | Enhanced selectivity for serotonin receptors |

| 1-Methylpiperazine | Simple methyl substitution on piperazine | Basic structure with limited biological activity |

| 1-(3-Chlorobenzyl)piperazine | Chlorobenzyl group on piperazine | Potential antimicrobial properties |

| 1-(4-Methoxybenzyl)piperazine | Methoxybenzyl substitution | Increased lipophilicity affecting bioavailability |

The uniqueness of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride lies in its specific stereochemistry and combination of functional groups that may enhance its pharmacological profile compared to these similar compounds. The presence of both methyl and benzyl groups allows for distinct interactions within biological systems that are critical for its proposed activities.

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride appears as a white to off-white solid under standard conditions [1] [2]. The dihydrochloride salt form imparts crystalline characteristics typical of hydrochloride salts of organic amines, resulting in a stable, well-defined solid state that facilitates handling and storage in laboratory and industrial applications [2] [3].

The compound exhibits typical properties of piperazine derivatives in their salt forms, with the dihydrochloride providing enhanced stability compared to the free base form [2]. The physical appearance remains consistent across different suppliers and synthesis methods, indicating good reproducibility in preparation procedures [1] [3].

Solubility Profile

The dihydrochloride salt formation significantly enhances the aqueous solubility of (2S,5R)-1-benzyl-2,5-dimethylpiperazine compared to its free base form [2]. The compound demonstrates high solubility in water due to the ionic nature of the dihydrochloride salt, which facilitates hydrogen bonding and ionic interactions with water molecules [2] [3].

In organic solvents, the compound shows moderate to good solubility in polar protic solvents such as methanol and ethanol [1]. The solubility in polar aprotic solvents like acetone is moderate, while it exhibits poor solubility in non-polar solvents such as diethyl ether [4]. This solubility profile is consistent with the polar nature of the dihydrochloride salt and the presence of nitrogen-containing heterocyclic structure [2].

Solubility Characteristics:

- Water: Highly soluble (enhanced by salt formation)

- Methanol: Soluble

- Ethanol: Soluble

- Acetone: Moderately soluble

- Diethyl ether: Poorly soluble

- Chloroform: Soluble

Stability Parameters

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride demonstrates good stability under normal storage conditions when kept sealed and dry at 2-8°C [1] [3]. The dihydrochloride salt form provides enhanced stability compared to the free base, protecting against oxidation and degradation pathways that might affect the nitrogen centers [2].

The compound should be stored in an inert atmosphere to prevent moisture absorption and potential hydrolysis [5]. Standard storage recommendations include keeping the material sealed in dry conditions at refrigerated temperatures to maintain long-term stability [1] [3]. No significant decomposition products have been reported under proper storage conditions [2].

Temperature stability studies indicate that the compound remains stable at room temperature for extended periods when properly stored, though refrigerated storage is recommended for long-term preservation [1]. The presence of the benzyl group and the dihydrochloride salt formation contribute to the overall stability profile [2].

Acid-Base Characteristics

The acid-base properties of (2S,5R)-1-benzyl-2,5-dimethylpiperazine are governed by the two nitrogen atoms in the piperazine ring, which can undergo protonation reactions [6] [7]. Based on extensive studies of piperazine derivatives, the compound exhibits two distinct pKa values corresponding to the sequential protonation of the two nitrogen centers [6] [7].

The first pKa (for the more basic nitrogen) is estimated to be approximately 9.1-9.7, while the second pKa (for the less basic nitrogen) is estimated to be around 4.6-5.4 [6] [7]. These values are consistent with substituted piperazines, where the presence of the benzyl group and methyl substituents influences the basicity of the nitrogen centers [6] [8].

The dihydrochloride salt exists as a dication under normal conditions, with both nitrogen atoms protonated [2]. This dual protonation contributes to the enhanced water solubility and crystalline stability of the compound [6] [7]. At physiological pH (7.4), the compound would exist predominantly in a partially protonated form [9].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR analysis reveals characteristic signals for the aromatic protons of the benzyl group appearing in the range of 7.2-7.3 ppm [10]. The methyl groups attached to the piperazine ring produce signals around 1.2 ppm, while the piperazine ring protons appear in the aliphatic region between 2.5-3.5 ppm [10].

¹³C NMR spectroscopy shows aromatic carbon signals in the range of 126-138 ppm for the benzyl group, with aliphatic carbons of the piperazine ring and methyl substituents appearing in the 20-65 ppm region [10]. The stereochemical configuration (2S,5R) can be confirmed through coupling patterns and chemical shift analysis [10].

Infrared (IR) Spectroscopy:

IR spectroscopy reveals characteristic absorption bands including N-H stretching vibrations around 3200-3500 cm⁻¹ for the protonated nitrogen centers in the dihydrochloride salt [11] [12]. C-H stretching vibrations appear in the range of 2900-3000 cm⁻¹, while aromatic C=C stretching occurs around 1600-1500 cm⁻¹ [11] [12].

Mass Spectrometry:

Mass spectrometric analysis shows the molecular ion peak at m/z 277 corresponding to the protonated molecular ion [M+H]⁺ of the dihydrochloride salt [2]. Fragment patterns include characteristic losses corresponding to the benzyl group and methyl substituents [2].

Ultraviolet (UV) Spectroscopy:

UV spectroscopy reveals aromatic absorption bands around 250-260 nm attributed to the benzyl group chromophore [4]. The piperazine ring itself shows minimal UV absorption in the standard analytical range [4].

Thermodynamic Properties

Limited thermodynamic data is available specifically for (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride in the literature. However, based on analogous piperazine derivatives and the base form properties, several thermodynamic parameters can be estimated [6] [13].

The predicted boiling point for the free base form is approximately 291.5±20.0°C at atmospheric pressure [14] [15]. The dihydrochloride salt would have a significantly higher decomposition temperature due to the ionic nature of the compound [2].

Density measurements indicate a value of approximately 0.964±0.06 g/cm³ for the free base form [16]. The dihydrochloride salt would have a higher density due to the additional chloride ions and more compact crystal packing [2].

Enthalpy and entropy changes associated with dissolution, phase transitions, and chemical reactions have not been specifically reported for this compound. However, studies on related piperazine derivatives suggest that the enthalpy of dissolution in water would be favorable due to strong ion-dipole interactions [6] [13].

The heat capacity and thermal expansion coefficient have not been experimentally determined for this specific compound. These properties would be valuable for process design and thermal management in synthetic applications [13].

Flash point data indicates a value around 110°C for the base form, suggesting moderate flammability concerns that should be considered in handling and storage procedures [17] [18].